
(E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide is a compound that has been extensively studied for its potential as a therapeutic agent. It is a member of the sulfonamide family of compounds, which have been used as antibacterial and diuretic agents for many years. This compound has been shown to have a variety of potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent. In
Scientific Research Applications
Endothelin Receptor Antagonism
- Harada et al. (2001) investigated ethenesulfonamide derivatives as endothelin receptor antagonists. They found that methyl substitutions at specific positions led to the discovery of a mixed antagonist with significant potency for the ET(A) receptor, highlighting the compound's potential in vascular and cardiovascular research (Harada et al., 2001).
Anticancer and Anti-HCV Agents
- Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, and evaluated them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, indicating potential therapeutic applications (Küçükgüzel et al., 2013).
Antimicrobial Activity
- Sarvaiya et al. (2019) explored the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. The structures of these compounds, including benzenesulfonamide derivatives, were characterized and evaluated against various bacteria and fungi, highlighting their potential in antimicrobial research (Sarvaiya, Gulati, & Patel, 2019).
AMPA Receptor Potentiation
- Shaffer et al. (2015) identified a tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators, including N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide. This compound was characterized for its potential to attenuate cognitive deficits in patients with schizophrenia, illustrating its relevance in neuropsychiatric research (Shaffer et al., 2015).
Fluorophore Development for Zn2+ Detection
- Coleman et al. (2010) prepared a specific fluorophore, 2-((E)-2-phenyl)ethenyl-8-(N-4-methylbenzenesulfonyl)aminoquinol-6-yloxyacetic acid, to detect Zn2+. This work is significant for analytical chemistry, particularly in the development of sensors and imaging agents (Coleman, May, & Lincoln, 2010).
properties
IUPAC Name |
(E)-2-phenyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-23(21,13-9-16-6-2-1-3-7-16)19-15-18(10-4-5-11-18)17-8-12-22-14-17/h1-3,6-9,12-14,19H,4-5,10-11,15H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVXWFIIZCOSD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2496115.png)
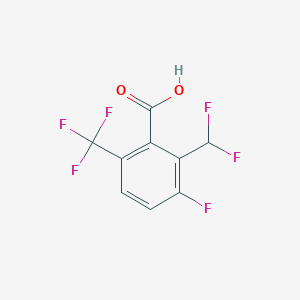
![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2496119.png)

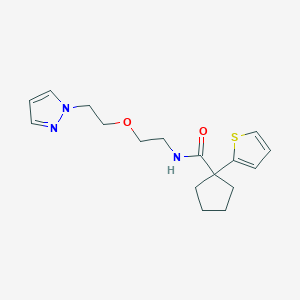
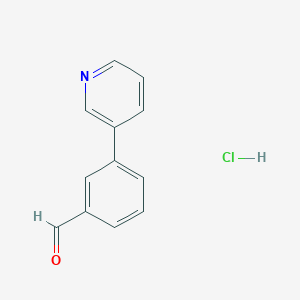
![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)
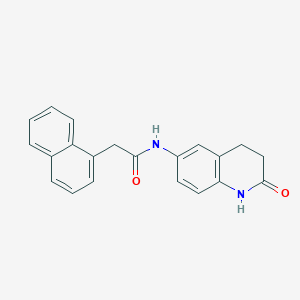
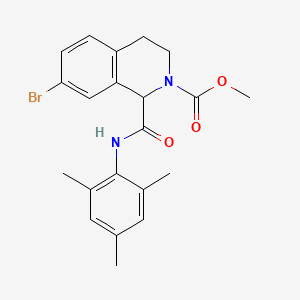
![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)
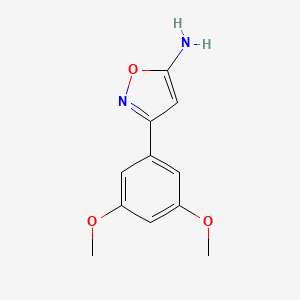
![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)